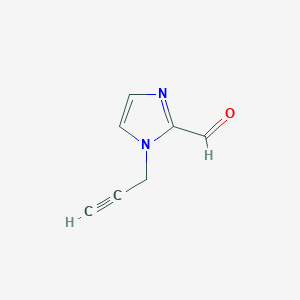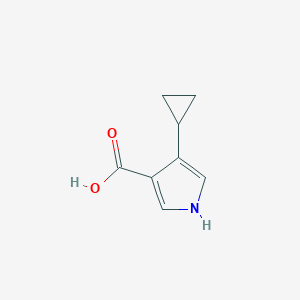
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride
Overview
Description
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride, also known as 2-Chloro-3-Methylpiperidine Hydrochloride, is an organic compound with a molecular formula of C7H12Cl2N2. It is a white, crystalline solid that is soluble in water and is used in a variety of pharmaceutical, medical and industrial applications.
Scientific Research Applications
Synthesis and Antibacterial Activity
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride is part of a class of compounds known for their synthetic versatility and biological activities. Research into similar pyrazine derivatives has demonstrated significant antibacterial properties. For instance, the synthesis and evaluation of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives have shown notable antibacterial activity. These derivatives, obtained through reactions involving 3-chloro-2-cyanopyrazine, displayed elevated activity towards anaerobic bacteria and lower activity towards aerobic strains, hinting at the potential antimicrobial applications of related pyrazine compounds (Foks et al., 2005).
Physicochemical and Antimicrobial Properties
The physicochemical properties of chlorohydrazinopyrazine derivatives, closely related to 2-chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride, have been extensively studied. These investigations have not only provided insights into their structure and hydrophilic nature but also highlighted their potential for clinical applications due to their non-toxic nature towards human cells. Moreover, these compounds exhibit a high affinity for DNA, which could be leveraged in therapeutic contexts (Mech-Warda et al., 2022).
Potential Pesticide Applications
Research on pyrazine derivatives also points to their possible use as pesticides. For instance, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with various amines has led to the formation of aminovinyl-substituted pyrazine derivatives, which hold promise as potential pesticides. Such findings underscore the broader applicability of pyrazine derivatives in agriculture and pest control (Hou et al., 1993).
Antitumor Activities
The synthesis of pyrazole derivatives from cyanoacetylhydrazine has resulted in compounds with noteworthy antitumor activities. These derivatives, which include 2-chloroacetyl-based compounds, have shown significant inhibitory effects on various human tumor cell lines, suggesting the potential of pyrazine derivatives in cancer treatment (Mohareb et al., 2012).
Surface Protection Activities
Moreover, certain pyrazine derivatives have been studied for their ability to protect metal surfaces from corrosion, particularly in acidic environments. This application is crucial in industrial settings where metal longevity and integrity are paramount. The efficiency of these compounds in forming protective films on metal surfaces further exemplifies the versatility of pyrazine derivatives in various scientific and industrial domains (Olasunkanmi et al., 2018).
properties
IUPAC Name |
2-chloro-3-(1-methylpiperidin-3-yl)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.ClH/c1-14-6-2-3-8(7-14)9-10(11)13-5-4-12-9;/h4-5,8H,2-3,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOLVNPMOYOFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=NC=CN=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-methylpiperidin-3-yl)pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)


![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)


